molecular formula C14H28ClN3O3 B2863485 Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351601-92-7

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2863485
CAS No.: 1351601-92-7
M. Wt: 321.85
InChI Key: JMFFENQCZXSRPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a propionamidoethyl side chain, and a hydrochloride counterion. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for its role in modulating solubility and stability during drug development. Its structure enables selective deprotection of the Boc group under acidic conditions, making it valuable for sequential functionalization .

Properties

IUPAC Name

tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFENQCZXSRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₅H₂₈BrN₅O₂·HCl (inferred from HRMS [M+Na]⁺ Calcd 508.1310, Found 508.1318) .
  • Synthesis : Prepared via a multi-step route starting from tert-butyl piperazine-1-carboxylate derivatives, achieving a 70% yield as a pale orange solid .
  • Analytical Data :
    • LC-MS: [M+H]⁺ 486, 488 (characteristic bromine isotope pattern) .
    • HRMS: Confirms molecular identity with a delta (D) of 0 .

The Boc group enhances handling stability, while the propionamidoethyl moiety may contribute to hydrogen bonding or target-specific interactions in bioactive molecules .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine derivatives with tert-butyl carbamate groups are widely employed in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications
Target Compound : Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride Propionamidoethyl - ~486.8 (free base) Intermediate for CYP121A1 inhibitors; brominated analog used in tuberculosis research .
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride 4-Aminophenyl 193902-64-6 341.43 Drug intermediate for aromatic amine-containing pharmaceuticals (e.g., antipsychotics) .
tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate 3-Chloropropyl 165530-45-0 277.79 Alkylating agent for nucleophilic substitutions; precursor to anticancer agents .
tert-Butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate Propargyloxyethyl 206862-65-9 296.37 Click chemistry applications; used in bioconjugation .
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride Methoxy-oxoethyl 1858241-30-1 341.43 Ester functionality for hydrolytic activation; prodrug design .

Key Observations:

Propargyloxyethyl (CAS 206862-65-9) enables click chemistry for rapid bioconjugation, contrasting with the target compound’s amide-based applications .

Pharmacological Relevance: The 4-aminophenyl derivative (CAS 193902-64-6) is pivotal in synthesizing dopamine receptor ligands, while the target compound’s brominated analog (e.g., 26 in ) targets Mycobacterium tuberculosis via CYP121A1 inhibition .

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